molecular formula C15H20ClFN2O B6659734 N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride

N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride

Cat. No.: B6659734
M. Wt: 298.78 g/mol
InChI Key: YOPBNVXGBBVQJE-UHFFFAOYSA-N
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Description

N-(8-azabicyclo[321]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride is a complex organic compound that features a bicyclic structure with a nitrogen atom This compound is part of the tropane alkaloid family, which is known for its diverse biological activities

Properties

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O.ClH/c1-9-6-10(2-5-14(9)16)15(19)18-13-7-11-3-4-12(8-13)17-11;/h2,5-6,11-13,17H,3-4,7-8H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPBNVXGBBVQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CC3CCC(C2)N3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow chemistry and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorine and methyl groups on the benzamide moiety can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride is unique due to the presence of the fluorine and methyl groups on the benzamide moiety, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

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